An In-depth Technical Guide to (R)-3-Aminotetrahydrofuran: A Key Chiral Building Block in Modern Drug Discovery
An In-depth Technical Guide to (R)-3-Aminotetrahydrofuran: A Key Chiral Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Chiral Scaffolds
In the landscape of modern medicinal chemistry, the demand for enantiomerically pure compounds is paramount. The biological systems targeted by pharmaceuticals are inherently chiral, leading to stereospecific interactions with drug molecules. Consequently, the use of chiral building blocks has become a cornerstone of rational drug design, enabling the synthesis of safer and more efficacious therapeutics.[1][2][3][4][5] (R)-3-Aminotetrahydrofuran, a key chiral amine, exemplifies the utility of such building blocks. Its constrained cyclic structure and stereodefined amine functionality make it a valuable synthon for introducing specific three-dimensional features into drug candidates, thereby influencing their pharmacological and pharmacokinetic profiles. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of (R)-3-Aminotetrahydrofuran, tailored for professionals in the field of drug development.
Molecular Structure and Stereochemistry
(R)-3-Aminotetrahydrofuran possesses a five-membered heterocyclic ether ring with a chiral center at the C3 position, to which a primary amine group is attached. The "(R)" designation denotes the absolute configuration at this stereocenter according to the Cahn-Ingold-Prelog priority rules.
Molecular Formula: C₄H₉NO[6]
Molecular Weight: 87.12 g/mol [6]
IUPAC Name: (3R)-oxolan-3-amine[6]
CAS Number: 111769-26-7[6]
The tetrahydrofuran ring is not planar and adopts various envelope and twist conformations in solution. The axial or equatorial orientation of the amino group can significantly impact its reactivity and interaction with biological targets. Understanding these conformational dynamics is crucial for molecular modeling and structure-activity relationship (SAR) studies.
Caption: 2D Chemical Structure of (R)-3-Aminotetrahydrofuran.
Physicochemical Properties
A summary of the key physicochemical properties of (R)-3-Aminotetrahydrofuran is presented in the table below. This data is essential for designing reaction conditions, purification protocols, and formulation strategies.
| Property | Value | Reference |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 126 °C | [7] |
| Density | 1.012 g/mL at 25 °C | |
| Refractive Index | n20/D 1.458 | |
| Solubility | Soluble in water, ethanol, and common organic solvents. | |
| pKa | 8.90 ± 0.20 (Predicted) | [7] |
Spectroscopic Analysis
Spectroscopic data is critical for the structural confirmation and purity assessment of (R)-3-Aminotetrahydrofuran.
¹H NMR Spectroscopy
A representative ¹H NMR spectrum of (R)-3-Aminotetrahydrofuran in CDCl₃ would exhibit signals corresponding to the protons on the tetrahydrofuran ring and the amino group. The chemical shifts and multiplicities are influenced by the stereochemistry and conformation of the molecule. A patent for the synthesis of (R)-3-aminotetrahydrofuran provides the following ¹H NMR data (300 MHz, CDCl₃) δ: 0.88–1.25 (m, 2H, NH₂), 1.76–1.78 (m, 1H, 4-H), 1.90–2.04 (m, 1H, 4'-H), 2.11–2.23 (m, 1H, 3-H), 3.59–3.83 (m, 2H, 5-CH₂), 3.95–4.02 (m, 1H, 2-H), 4.52 (m, 1H, 2'-H).[8]
¹³C NMR Spectroscopy
-
Predicted ¹³C NMR Chemical Shifts (in CDCl₃):
-
C3 (CH-NH₂): ~50-55 ppm
-
C2, C5 (CH₂-O): ~65-70 ppm
-
C4 (CH₂): ~30-35 ppm
-
These predicted values are based on standard chemical shift tables for similar structural motifs.[9]
Infrared (IR) Spectroscopy
The IR spectrum of (R)-3-Aminotetrahydrofuran would display characteristic absorption bands for the N-H and C-O functional groups.
-
Expected IR Absorption Bands:
-
N-H stretch (primary amine): Two bands in the region of 3300-3500 cm⁻¹ (one for symmetric and one for asymmetric stretching).
-
N-H bend (primary amine): A broad band around 1590-1650 cm⁻¹.
-
C-O-C stretch (ether): A strong, characteristic band in the range of 1070-1150 cm⁻¹.
-
C-H stretch (aliphatic): Bands just below 3000 cm⁻¹.
-
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is a common technique for determining the molecular weight of (R)-3-Aminotetrahydrofuran. The protonated molecule [M+H]⁺ would be observed at m/z 88.2.[8]
Synthesis and Purification
The enantioselective synthesis of (R)-3-Aminotetrahydrofuran is a key challenge. Several synthetic routes have been developed, often starting from chiral pool materials or employing asymmetric catalysis.
Representative Synthetic Protocol
A common and scalable synthesis involves the Hofmann rearrangement of (R)-tetrahydrofuran-3-carboxamide. This method avoids the use of highly toxic reagents like sodium azide, which are employed in other routes.[8]
Step 1: Amidation of (R)-tetrahydrofuran-3-carboxylic acid
(R)-tetrahydrofuran-3-carboxylic acid is converted to the corresponding acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with aqueous ammonia to yield (R)-tetrahydrofuran-3-carboxamide.
Step 2: Hofmann Rearrangement
The amide is treated with a solution of sodium hypochlorite (NaOCl) and sodium hydroxide (NaOH) at low temperature, followed by heating to induce the Hofmann rearrangement. This reaction proceeds with retention of configuration at the migrating carbon, thus preserving the (R)-stereochemistry.
Caption: Synthetic workflow for (R)-3-Aminotetrahydrofuran.
Detailed Experimental Protocol (Adapted from CN105218490B)[9]
-
Preparation of (R)-tetrahydrofuran-3-carboxamide: To a solution of (R)-tetrahydrofuran-3-carboxylic acid in a suitable solvent, add thionyl chloride dropwise at a controlled temperature. After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The crude acid chloride is then slowly added to a cooled aqueous ammonia solution with vigorous stirring. The resulting precipitate of (R)-tetrahydrofuran-3-carboxamide is filtered, washed with cold water, and dried.
-
Hofmann Rearrangement: A solution of sodium hydroxide and sodium hypochlorite is prepared and cooled to 0 °C. (R)-tetrahydrofuran-3-carboxamide is then added portion-wise. The mixture is stirred at 0 °C for 30 minutes and then heated to 65 °C for 1 hour.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is extracted with a suitable organic solvent such as dichloromethane. The combined organic layers are washed with water until neutral, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Recrystallization: The crude product is purified by recrystallization from a suitable solvent like isopropanol or ethyl acetate to yield pure (R)-3-Aminotetrahydrofuran.[8]
Analytical Methods for Quality Control
Ensuring the chemical and enantiomeric purity of (R)-3-Aminotetrahydrofuran is critical for its use in pharmaceutical synthesis.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds.
Illustrative Chiral HPLC Protocol:
-
Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak® AD-H or Chiralcel® OD-H is often effective for separating chiral amines.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) is typically used. For basic compounds like (R)-3-Aminotetrahydrofuran, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as the analyte lacks a strong chromophore.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers.
Caption: Workflow for chiral HPLC analysis.
Applications in Drug Discovery and Development
(R)-3-Aminotetrahydrofuran is a versatile building block for the synthesis of a wide range of biologically active molecules. Its incorporation can impart desirable properties such as improved solubility, metabolic stability, and target-binding affinity.
Synthesis of Tecadenoson
A prominent example of the application of (R)-3-Aminotetrahydrofuran is in the synthesis of Tecadenoson , a selective A₁ adenosine receptor agonist that was investigated for the treatment of paroxysmal supraventricular tachycardia.[10][11] The synthesis involves a nucleophilic substitution reaction between (R)-3-Aminotetrahydrofuran and a 6-chloropurine riboside derivative.[10][11] The stereochemistry of the aminotetrahydrofuran moiety is crucial for the compound's selectivity and pharmacological activity.
Caption: Key step in the synthesis of Tecadenoson.
Other Medicinal Chemistry Applications
The (R)-3-aminotetrahydrofuran scaffold has also been incorporated into other classes of therapeutic agents, including:
-
HIV Protease Inhibitors: The tetrahydrofuran ring can serve as a P2 ligand mimic, fitting into the S2 binding pocket of the HIV protease enzyme.[12]
-
Factor Xa Inhibitors: Derivatives of (R)-3-aminotetrahydrofuran-3-carboxylic acid have been explored as novel anticoagulants.[13][14]
The continued exploration of this chiral building block in various medicinal chemistry programs underscores its value in generating novel drug candidates with improved therapeutic profiles.
Safety and Handling
(R)-3-Aminotetrahydrofuran is a flammable liquid and is harmful if swallowed. It can cause skin and eye irritation.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(R)-3-Aminotetrahydrofuran is a valuable and versatile chiral building block with significant applications in drug discovery and development. Its unique structural features and well-defined stereochemistry allow for the creation of complex and potent therapeutic agents. A thorough understanding of its chemical properties, synthesis, and analysis is essential for its effective utilization in medicinal chemistry programs. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of key chiral synthons like (R)-3-Aminotetrahydrofuran will undoubtedly increase.
References
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PubChem. (n.d.). (R)-3-aminotetrahydrofuran-3-carboxylic acid. Retrieved from PubChem database. [Link]
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Pharmaffiliates. (n.d.). (R)-3-Aminotetrahydrofuran. Retrieved from Pharmaffiliates website. [Link]
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The Royal Society of Chemistry. (2012). Thioester supporting info 09-08-12. Retrieved from The Royal Society of Chemistry website. [Link]
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NMRS.io. (n.d.). 13C | THF-d8 | NMR Chemical Shifts. Retrieved from NMRS.io website. [Link]
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- CV Therapeutics, Inc. (2016). Process of making regadenoson and novel polymorph thereof. WO2016126734A1.
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